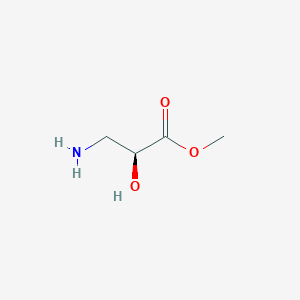

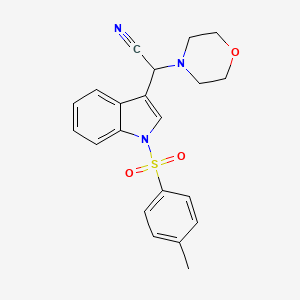

![molecular formula C17H22N2O2 B2643248 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide CAS No. 922887-20-5](/img/structure/B2643248.png)

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

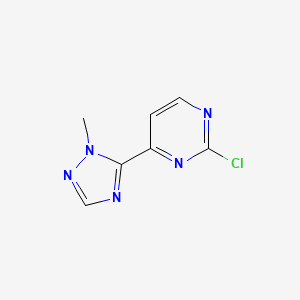

The compound “N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is attached to a phenyl group (a benzene ring) that is substituted with a methyl group . The molecule also contains a cyclopentanecarboxamide group, which consists of a five-membered cyclopentane ring attached to a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, is likely to adopt a puckered conformation due to the sp3 hybridization of its atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group might enhance its solubility in polar solvents .Applications De Recherche Scientifique

Histone Deacetylase Inhibition

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide is related to compounds that have been reported to selectively inhibit histone deacetylases (HDACs), a property crucial for cancer treatment. Specifically, MGCD0103 (a compound with a similar structure) has shown promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis, cell-cycle arrest, and histone acetylation. It has entered clinical trials, indicating its potential efficacy in therapeutic applications (Zhou et al., 2008).

Antidepressant and Nootropic Activities

The chemical structure of this compound is similar to compounds that have shown potential as antidepressant and nootropic agents. Specifically, Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone have exhibited significant antidepressant activity. These findings highlight the potential of the chemical structure for the development of potent and safe central nervous system (CNS) active agents for therapeutic use (Thomas et al., 2016).

Cancer Therapy and Inhibition of Kinase Activity

Similar compounds have been identified as potent and selective inhibitors of the Met kinase superfamily, suggesting their potential in cancer therapy. For example, BMS-777607 has demonstrated significant tumor inhibition in vivo, suggesting that the structural features of these compounds, including this compound, could be beneficial in targeting specific kinases involved in cancer progression (Schroeder et al., 2009).

Modeling and Simulation in Drug Discovery

Compounds with a similar structure have been used in modeling and simulation techniques during the preclinical stages of drug development. These techniques help predict the pharmacokinetic and pharmacodynamic properties of drugs, aiding in the development of potent drug candidates. For instance, GDC-0917, a compound structurally related to this compound, has shown promise in the treatment of various cancers, indicating the potential of these compounds in early-stage drug discovery (Wong et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-12-8-9-14(18-17(21)13-5-2-3-6-13)11-15(12)19-10-4-7-16(19)20/h8-9,11,13H,2-7,10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUARMGHNIRFEHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCCC2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2643168.png)

![N-(2,6-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2643176.png)

![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2643185.png)

![N-cyclododecyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2643186.png)